molecular formula C21H21N3O4 B2515599 (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2035036-58-7

(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2515599
CAS No.: 2035036-58-7
M. Wt: 379.416
InChI Key: GFUHSRYQRWRMHJ-CMDGGOBGSA-N
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Description

(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a furan ring, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.

    Synthesis of the piperidin-4-yl intermediate: This involves the reaction of piperidine with the furan-2-yl acrylate to form the desired intermediate.

    Coupling with imidazolidine-2,4-dione: The final step involves coupling the piperidin-4-yl intermediate with 3-phenylimidazolidine-2,4-dione under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylate moiety can be reduced to form the corresponding saturated compound.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated acrylate derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the piperidine and imidazolidine-2,4-dione moieties can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione: Unique due to its combination of furan, piperidine, and imidazolidine-2,4-dione moieties.

    This compound analogs: Compounds with similar structures but different substituents on the furan or piperidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-19(9-8-18-7-4-14-28-18)22-12-10-16(11-13-22)23-15-20(26)24(21(23)27)17-5-2-1-3-6-17/h1-9,14,16H,10-13,15H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUHSRYQRWRMHJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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